molecular formula C9H6F6 B14144533 4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene CAS No. 714-64-7

4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene

Cat. No.: B14144533
CAS No.: 714-64-7
M. Wt: 228.13 g/mol
InChI Key: IDDRYYAUVAHKLF-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]hepta-2,6-diene (C₇H₈, molecular weight: 92.14 g/mol) is a strained bicyclic hydrocarbon with a fused cyclopropane and cyclopentene ring system . Its CAS registry number is 2422-86-8, and its IUPAC Standard InChIKey is PZWQRDVVVKIYLX-UHFFFAOYSA-N . The compound is notable for its synthetic versatility and unique reactivity due to ring strain and conjugation. It has been identified as a major cyclic hydrocarbon in meat volatiles and serves as a precursor in organic synthesis and polymer chemistry .

Properties

CAS No.

714-64-7

Molecular Formula

C9H6F6

Molecular Weight

228.13 g/mol

IUPAC Name

4,4-bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene

InChI

InChI=1S/C9H6F6/c10-8(11,12)7(9(13,14)15)4-3-5-1-2-6(5)7/h1-6H

InChI Key

IDDRYYAUVAHKLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C1C=CC2(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(trifluoromethyl)bicyclo[320]hepta-2,6-diene typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure

Industrial Production Methods

Industrial production of 4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Norbornene (Bicyclo[2.2.1]hept-2-ene)

  • Structure: Norbornene features a bicyclo[2.2.1]hept-2-ene framework, differing in ring size and strain distribution.
  • Reactivity: Bicyclo[3.2.0]hepta-2,6-diene undergoes faster metalation at the 7-position with Me₃SiCl compared to bicyclo[3.2.0]hept-6-ene and norbornene, indicating enhanced electron-deficient character . Norbornene is more thermally stable, whereas bicyclo[3.2.0]hepta-2,6-diene rearranges to cycloheptatriene with a calculated pseudo-first-order barrier of 36.4 kcal/mol .

Quadricyclane (Tricyclo[2.2.1.0²,⁶]heptane)

  • Structure: A highly strained tricyclic isomer of norbornadiene.
  • Reactivity :
    • Quadricyclane’s radical cation rearranges to bicyclo[3.2.0]hepta-2,6-diene radical cation (ΔG‡ = 14.9 kcal/mol) before forming 1,3,5-cycloheptatriene .
    • Bicyclo[3.2.0]hepta-2,6-diene is a key intermediate in the photoisomerization of quadricyclane to cycloheptatriene under matrix isolation conditions .

Cycloheptatriene

  • Stability : Cycloheptatriene is thermodynamically favored over bicyclo[3.2.0]hepta-2,6-diene, with the latter converting to the former via a two-step process .
  • Synthesis : Bicyclo[3.2.0]hepta-2,6-diene serves as a precursor to cycloheptatriene in photochemical and thermal reactions .

Comparative Data Table

Property Bicyclo[3.2.0]hepta-2,6-diene Norbornene Quadricyclane Cycloheptatriene
Molecular Formula C₇H₈ C₇H₁₀ C₇H₁₀ C₇H₁₀
Ring Strain (kcal/mol) ~40 (estimated) ~30 ~60 Minimal
Thermal Rearrangement To cycloheptatriene (ΔG‡ = 36.4 kcal/mol) Stable To bicyclo[3.2.0]hepta-2,6-diene radical cation Stable
Reactivity with Me₃SiCl Fast metalation at 7-position Slow N/A N/A
Applications Meat volatile marker , metathesis precursor ROMP Energy storage (photoswitch) Aromatic synthesis

Role in Food Chemistry

  • In meat volatiles, bicyclo[3.2.0]hepta-2,6-diene is the most abundant cyclic hydrocarbon, with higher concentrations in intensively reared lambs (15.94 AU×10⁴/g) vs. extensively reared (12.09 AU×10⁴/g) . This contrasts with n-alkanes (e.g., pentane, decane), which dominate linear hydrocarbons .

Thermodynamic and Spectroscopic Data

  • Enthalpy of hydrogenation (ΔrH°): -262 ± 0.4 kJ/mol for 2H₂ + C₇H₈ → C₇H₁₂ .
  • IR spectrum: Characteristic C=C stretching at 1582 cm⁻¹ and ring deformation modes at 1336 cm⁻¹ .

Biological Activity

4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene (CAS No. 714-64-7) is a polycyclic compound notable for its unique bicyclic structure and the presence of two trifluoromethyl groups. Its molecular formula is C9H6F6C_9H_6F_6 with a molecular weight of approximately 228.13 g/mol . This compound has gained interest in various fields due to its chemical stability and potential biological activities.

The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, which can significantly influence its pharmacokinetics and bioactivity. The strong C-F bonds contribute to the compound's overall stability, making it a subject of interest for further biological evaluation.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study investigating the effects of trifluoromethylated compounds found that these modifications often enhance the activity against Gram-positive bacteria due to increased membrane permeability.
  • Anticancer Potential :
    • Research on structurally similar bicyclic compounds has indicated that they may induce apoptosis in cancer cells through the activation of apoptotic pathways. For example, certain trifluoromethylated compounds have been shown to inhibit cell proliferation in various cancer cell lines .
  • Enzyme Interaction Studies :
    • Investigation into the interaction of trifluoromethylated compounds with cytochrome P450 enzymes revealed altered metabolic profiles, suggesting potential implications for drug metabolism and efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes some related compounds and their notable features:

Compound NameStructure TypeUnique Features
Bicyclo[3.2.0]hepta-2,6-dieneBicyclic hydrocarbonBase structure without trifluoromethyl groups; less stable
1,1-Bis(trifluoromethyl)-1-cyclopropeneCyclic alkeneContains trifluoromethyl groups but lacks bicyclic structure; different reactivity
Trifluoromethylated cyclopentadienesCyclic dieneSimilar trifluoromethyl substitution but different ring size; distinct chemical behavior

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